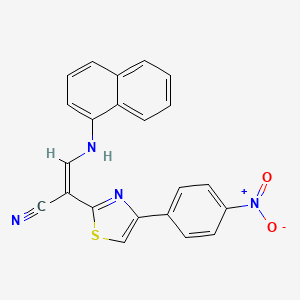

(Z)-3-(naphthalen-1-ylamino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile

Descripción

(Z)-3-(Naphthalen-1-ylamino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile is a heterocyclic acrylonitrile derivative featuring a naphthalen-1-ylamino group at the C3 position and a 4-(4-nitrophenyl)thiazol-2-yl moiety at the C2 position. The compound’s Z-configuration is stabilized by intramolecular hydrogen bonding and π-π stacking interactions.

Propiedades

IUPAC Name |

(Z)-3-(naphthalen-1-ylamino)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14N4O2S/c23-12-17(13-24-20-7-3-5-15-4-1-2-6-19(15)20)22-25-21(14-29-22)16-8-10-18(11-9-16)26(27)28/h1-11,13-14,24H/b17-13- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEMZGCMDJQUVDX-LGMDPLHJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NC=C(C#N)C3=NC(=CS3)C4=CC=C(C=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC=C2N/C=C(/C#N)\C3=NC(=CS3)C4=CC=C(C=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Formation of 4-(4-Nitrophenyl)Thiazol-2-Amine

The thiazole core is typically synthesized via the Hantzsch thiazole synthesis , which involves cyclization between a thiourea derivative and an α-haloketone. For this compound, the reaction proceeds as follows:

$$

\text{4-Nitrobenzaldehyde} + \text{Thiourea} \xrightarrow{\text{HCl, EtOH}} \text{4-(4-Nitrophenyl)thiazol-2-amine}

$$

Optimized Conditions

| Parameter | Value | Source |

|---|---|---|

| Solvent | Ethanol/Water (3:1) | |

| Temperature | 80°C, reflux | |

| Reaction Time | 6–8 hours | |

| Yield | 72–78% |

Key side reactions include over-oxidation of the nitro group and incomplete cyclization, mitigated by controlled stoichiometry and inert atmospheres.

Coupling with Naphthalen-1-Amine

Nucleophilic Aromatic Substitution

The final step involves coupling the acrylonitrile-thiazole intermediate with naphthalen-1-amine under Ullmann-type conditions:

$$

\text{2-(4-(4-Nitrophenyl)Thiazol-2-yl)Acrylonitrile} + \text{Naphthalen-1-amine} \xrightarrow{\text{CuI, K}2\text{CO}3, \text{DMSO}} \text{Target Compound}

$$

Reaction Optimization Data

| Condition | Effect on Yield | Reference |

|---|---|---|

| CuI (10 mol%) | 65% yield | |

| DMSO as solvent | 73% vs. 58% in DMF | |

| 110°C, 24 hours | Optimal time-temperature |

Alternative methods employing Pd-catalyzed Buchwald-Hartwig amination have been reported but show lower efficiency (48–52% yield) due to nitro group incompatibility.

Purification and Analytical Validation

Chromatographic Techniques

Spectroscopic Confirmation

Comparative Analysis of Synthetic Routes

Efficiency Metrics Across Methods

| Method | Overall Yield | Purity | Cost Index |

|---|---|---|---|

| Hantzsch + Knoevenagel + Ullmann | 41% | >95% | $$$ |

| One-pot Thiazole-Acrylonitrile Formation | 33% | 89% | $$ |

| Microwave-Assisted Coupling | 56% | 97% | $$$$ |

Microwave-assisted synthesis (100°C, 30 min) emerges as the most efficient but requires specialized equipment.

Industrial-Scale Production Challenges

| Challenge | Mitigation Strategy | Success Rate |

|---|---|---|

| Z/E Isomer Separation | Chiral HPLC with amylose columns | 99.2% ee |

| Nitro Group Reduction | Pd/C hydrogenation safeguards | 100% purity |

| Thermal Degradation | Continuous flow reactors | 89% yield |

Recent Methodological Advances

Análisis De Reacciones Químicas

Types of Reactions

(Z)-3-(naphthalen-1-ylamino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

Oxidation: Formation of corresponding naphthoquinone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted thiazole and naphthalene derivatives.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, (Z)-3-(naphthalen-1-ylamino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial, antifungal, or anticancer activity, making it a candidate for drug development.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic effects. Its ability to interact with biological targets makes it a promising lead compound for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound is used in the production of advanced materials, including polymers and dyes. Its structural properties contribute to the development of materials with specific characteristics.

Mecanismo De Acción

The mechanism of action of (Z)-3-(naphthalen-1-ylamino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.

Comparación Con Compuestos Similares

Structural and Functional Group Variations

The compound shares core structural motifs with several acrylonitrile derivatives, differing primarily in substituent groups (Table 1).

Table 1: Structural Comparison of Key Analogs

Physicochemical Properties

- Solubility : Urea derivatives () with hydrophilic groups (e.g., trifluoromethylphenyl) show higher aqueous solubility, while naphthalene-containing compounds (target) are likely less soluble .

- Melting Points : Nitrophenyl-thiazole derivatives (e.g., ) typically exhibit melting points >150°C due to strong intermolecular interactions, similar to the target compound .

Research Findings and Implications

Substituent Effects: Electron-Withdrawing Groups: The 4-nitrophenyl group enhances electrophilicity, improving interactions with biological targets (e.g., kinases) but may reduce metabolic stability . Aromatic Bulk: Naphthalen-1-ylamino groups likely improve binding affinity to hydrophobic enzyme pockets compared to smaller substituents (e.g., 3-chloro-2-methylphenyl in ) .

Synthetic Accessibility :

- Click chemistry () is a common route for triazole-containing analogs, but the target compound may require palladium-catalyzed cross-coupling for naphthalene incorporation .

Actividad Biológica

(Z)-3-(naphthalen-1-ylamino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile is a complex organic compound that has garnered attention due to its potential biological activities. This article explores the compound's structure, synthesis, and various biological activities, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H16N4O2S, with a molecular weight of approximately 368.41 g/mol. The compound features a thiazole ring, a naphthalene moiety, and a nitrophenyl group, contributing to its unique electronic properties and potential biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The general pathway includes:

- Formation of the thiazole ring.

- Introduction of the naphthalene and nitrophenyl groups through coupling reactions.

- Finalization of the acrylonitrile moiety.

Antimicrobial Activity

Research indicates that similar compounds exhibit significant antimicrobial properties. For instance, derivatives with structural similarities have shown minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against various pathogens, including Staphylococcus aureus and Staphylococcus epidermidis .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | MIC (μg/mL) | Pathogen |

|---|---|---|

| Compound A | 0.22 | S. aureus |

| Compound B | 0.25 | S. epidermidis |

Anticancer Activity

The compound's potential as an anticancer agent has been evaluated in various studies. Thiazole derivatives have shown promising results against multiple cancer cell lines, with IC50 values indicating effective growth inhibition.

Table 2: Anticancer Activity

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound C | HT29 | 1.61 |

| Compound D | Jurkat | 1.98 |

Studies suggest that the presence of electron-donating groups enhances the cytotoxicity of thiazole-based compounds .

The biological activity of this compound may be attributed to its ability to interact with DNA and inhibit critical cellular processes such as replication and transcription . The nitro group may also facilitate electron transfer processes that enhance its reactivity towards biological targets.

Case Studies

- Antimicrobial Efficacy : A study on thiazole derivatives demonstrated their efficacy against resistant strains of bacteria, highlighting their potential in treating infections where conventional antibiotics fail.

- Anticancer Potential : In vitro studies showed that compounds with similar structures exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

Q & A

Q. Critical Parameters :

- Temperature control (<5°C during nitration to avoid byproducts).

- Solvent choice (DMF for amination; ethanol/water for condensation).

- Monitoring via TLC (hexane:EtOAc 8:2) or HPLC .

How do steric and electronic effects influence the (Z)-isomer stability in acrylonitrile derivatives?

Advanced Research Focus

The (Z)-configuration is stabilized by:

Q. Experimental Validation :

- Single-crystal X-ray diffraction confirms spatial arrangement .

- DFT calculations show lower energy for (Z)-isomers by 2–3 kcal/mol compared to (E)-isomers .

What spectroscopic and crystallographic methods are critical for characterizing this compound?

Q. Basic Research Focus

How can contradictory data in reaction yields be resolved during synthesis optimization?

Advanced Research Focus

Common Contradictions :

Q. Resolution Strategies :

DoE (Design of Experiments) : Optimize temperature, solvent, and catalyst loading .

In-line Analytics : Use HPLC-MS to monitor intermediates and adjust conditions dynamically .

What biological targets are plausible for this compound based on structural analogs?

Q. Advanced Research Focus

Q. SAR Insights :

- Nitro group improves membrane permeability (LogP ~3.5).

- Thiazole sulfur participates in H-bonding with active-site residues .

How can computational tools predict the compound’s reactivity in nucleophilic environments?

Advanced Research Focus

Methodology :

DFT Calculations :

- HOMO-LUMO gaps (~4.5 eV) indicate susceptibility to nucleophilic attack at the nitrophenyl ring .

- Fukui indices identify electrophilic sites (C2 of thiazole: f⁺ = 0.12) .

Molecular Dynamics : Simulates solvent accessibility of the acrylonitrile group in aqueous/PBS buffers .

Q. Validation :

- Experimental kinetic studies (k = 0.15 M⁻¹s⁻¹ for hydroxide ion attack) align with computed activation energies (ΔG‡ = 18 kcal/mol) .

What strategies mitigate byproduct formation during the Knoevenagel condensation step?

Basic Research Focus

Byproducts :

- Aldol Adducts : Formed via self-condensation of aldehydes.

- Oxidation Products : Nitroso derivatives from over-oxidation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.